molecular formula C16H19ClN2O4S B1682723 Tebanicline tosylate CAS No. 198283-74-8

Tebanicline tosylate

Cat. No.: B1682723
CAS No.: 198283-74-8
M. Wt: 370.9 g/mol
InChI Key: JCPWIGCGJUGLJQ-OGFXRTJISA-N
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Preparation Methods

The synthesis of tebanicline involves several steps, starting with the preparation of the core structure, followed by tosylation to form tebanicline tosylate. The tosylation process typically involves the reaction of tebanicline with p-toluenesulfonyl chloride in the presence of a base such as pyridine . Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including temperature control, solvent selection, and purification techniques.

Comparison with Similar Compounds

Tebanicline tosylate is similar to other nicotinic acetylcholine receptor agonists, such as epibatidine and varenicline. it is unique in its reduced toxicity compared to epibatidine . Other similar compounds include:

This compound stands out due to its potent analgesic properties and reduced toxicity, making it a valuable compound for research and potential therapeutic applications.

Biological Activity

Tebanicline tosylate, also known as ABT-594, is a synthetic derivative of the natural alkaloid epibatidine. It has been developed as a potent non-opioid analgesic with a significantly improved safety profile compared to its parent compound. This article explores the biological activity of this compound, focusing on its analgesic properties, mechanisms of action, and relevant research findings.

This compound functions primarily as a partial agonist at neuronal nicotinic acetylcholine receptors (nAChRs), specifically targeting the α4β2 and α3β4 subtypes. This mechanism is crucial for its analgesic effects, as it modulates neurotransmitter release and pain pathways in the central nervous system (CNS) without the severe side effects associated with traditional opioid analgesics.

Analgesic Properties

1. Antinociceptive Effects:
Research indicates that this compound exhibits significant antinociceptive effects across various pain models:

  • Formalin Test: Demonstrated dose-dependent analgesia in persistent chemical pain.
  • Hot-Plate Test: Effective in acute thermal pain scenarios.
  • Tail-Pressure Test: Showed efficacy in mechanical pain responses.

However, it was noted that tebanicline did not produce significant effects in the tail-flick assay, indicating variability in its efficacy depending on the type of pain stimulus .

2. Comparison with Opioids:
In studies investigating opioid-induced respiratory depression, this compound was shown to mitigate respiratory depression caused by opioids like fentanyl and morphine without compromising their analgesic effects. This positions tebanicline as a potential adjunct therapy in pain management, particularly in scenarios where opioid use poses risks .

Table 1: Summary of Key Studies on this compound

Study ReferenceStudy DesignPopulationKey Findings
Animal ModelMiceSignificant antinociceptive effects in formalin and hot-plate tests.
Animal ModelRatsReduced opioid-induced respiratory depression without affecting analgesia.
Human Trials280 patientsDemonstrated potent analgesic activity against neuropathic pain with lower toxicity than epibatidine.

Safety Profile

This compound has been characterized by a favorable safety profile compared to epibatidine, which is known for its high toxicity. The reduced adverse effects make tebanicline a promising candidate for further clinical development in pain management therapies .

Case Studies

In clinical trials involving patients with diabetic peripheral neuropathic pain, this compound was evaluated against standard treatments such as duloxetine. Results indicated that tebanicline provided comparable or superior analgesia while exhibiting fewer side effects . Additionally, studies have shown that combining tebanicline with low doses of naloxone can enhance safety during opioid co-administration by preventing lethal apneas without negating analgesic efficacy .

Properties

CAS No.

198283-74-8

Molecular Formula

C16H19ClN2O4S

Molecular Weight

370.9 g/mol

IUPAC Name

5-[[(2R)-azetidin-2-yl]methoxy]-2-chloropyridine;4-methylbenzenesulfonic acid

InChI

InChI=1S/C9H11ClN2O.C7H8O3S/c10-9-2-1-8(5-12-9)13-6-7-3-4-11-7;1-6-2-4-7(5-3-6)11(8,9)10/h1-2,5,7,11H,3-4,6H2;2-5H,1H3,(H,8,9,10)/t7-;/m1./s1

InChI Key

JCPWIGCGJUGLJQ-OGFXRTJISA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.C1CNC1COC2=CN=C(C=C2)Cl

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.C1CN[C@H]1COC2=CN=C(C=C2)Cl

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.C1CNC1COC2=CN=C(C=C2)Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Tebanicline tosylate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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